molecular formula C8H12N2O2 B2595812 methyl (3-ethyl-1H-pyrazol-1-yl)acetate CAS No. 2282739-46-0

methyl (3-ethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2595812
CAS No.: 2282739-46-0
M. Wt: 168.196
InChI Key: ILGDMQOHMJCROA-UHFFFAOYSA-N
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Description

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 3-position and a methyl ester group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3-ethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-methyl-1H-pyrazol-1-yl)acetate
  • Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate
  • Methyl (3-phenyl-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Biological Activity

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of pyrazole rings that can be further modified to introduce ester functionalities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazolone derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazolone structures demonstrated inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .
  • Analgesic Properties :
    • The analgesic effects of similar pyrazolone compounds have been documented, indicating potential use in pain management therapies .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR in pyrazolone derivatives:

CompoundModificationActivity LevelReference
2cBenzenesulfonamide moietyHigh anti-inflammatory activity (78.06% inhibition)
3dN-methylatedEnhanced activity compared to O-methylated analogues
5b3-methyl substitutionSuperior activity in certain contexts
6aCOOH group presenceSignificant increase in activity

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolone derivatives were tested for their anti-inflammatory properties. This compound exhibited comparable or superior inhibition rates against inflammatory markers when compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name

methyl 2-(3-ethylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6-8(11)12-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDMQOHMJCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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